Tetra(Cyanoethoxymethyl) Methane is a key component in the field of Proteolysis Targeting Chimeras (PROTACs) research. PROTACs are molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to degrade unwanted proteins [].
Tetra(Cyanoethoxymethyl) Methane acts as a linker molecule within a PROTAC structure [, , ]. A linker connects two key functional groups in a PROTAC:
Tetra(Cyanoethoxymethyl) Methane falls under the category of alkyl chain-based linkers [, ]. This class of linkers offers advantages such as good chemical stability and flexibility, which can be crucial for proper binding interactions within a PROTAC molecule.
Tetra(cyanoethoxymethyl) methane is a specialized organic compound characterized by its unique structure, which includes four cyanoethoxymethyl groups attached to a central methane core. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), a novel class of therapeutic agents designed to selectively degrade proteins within cells. The presence of cyano groups contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.
While specific biological activity data for tetra(cyanoethoxymethyl) methane is limited, its role as a PROTAC linker suggests potential applications in targeted protein degradation. PROTACs utilizing this linker can selectively induce the degradation of disease-related proteins, thereby offering therapeutic benefits in conditions such as cancer and neurodegenerative diseases. The ability to modulate protein levels selectively is a significant advancement in pharmacology.
The synthesis of tetra(cyanoethoxymethyl) methane typically involves multi-step organic reactions:
Tetra(cyanoethoxymethyl) methane has several applications:
Research on the interaction of tetra(cyanoethoxymethyl) methane with biological systems is ongoing. Preliminary studies suggest that compounds using this linker can effectively engage with target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome. This mechanism highlights its potential utility in therapeutic strategies aimed at modulating protein function within cells.
Several compounds share structural or functional similarities with tetra(cyanoethoxymethyl) methane. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Tetraethylene Glycol Dimethyl Ether | Ether-based Linker | Used in various chemical syntheses but lacks nitrile groups |
1,3-Bis(2-cyanoethyl)benzene | Aromatic Nitrile Compound | Exhibits different reactivity patterns due to aromaticity |
Diacrylate Ester | Ester-based Linker | Commonly used in polymerization but less selective than PROTACs |
Tetrahydrofuran | Solvent | Used widely in organic reactions; lacks specific targeting |
Tetra(cyanoethoxymethyl) methane stands out due to its specific application as a PROTAC linker, enabling targeted protein degradation—a feature not shared by many similar compounds. Its unique combination of cyano and ethoxy functionalities allows for enhanced reactivity and specificity in biochemical applications.
Tetra(Cyanoethoxymethyl) Methane (CAS: 2465-91-0) is a symmetric tetraether compound with the molecular formula C₁₇H₂₄N₄O₄ and a molecular weight of 348.4 g/mol. Its IUPAC name, 3-[3-(2-cyanoethoxy)-2,2-bis(2-cyanoethoxymethyl)propoxy]propanenitrile, reflects its branched architecture. Common synonyms include Tetrakis(2-cyanoethoxymethyl)methane and NSC 87888.
C(COCC(COCCC#N)(COCCC#N)COCCC#N)C#N
. Property | Value | Source |
---|---|---|
Density | 1.13 g/cm³ | |
Boiling Point | 610.6°C at 760 mmHg | |
Flash Point | 232°C | |
Solubility | Soluble in DCM, acetone |
The compound’s four nitrile groups enable diverse reactivity, including hydrolysis to carboxylic acids or reduction to primary amines.
First synthesized in the early 1990s, Tetra(Cyanoethoxymethyl) Methane was initially explored for its utility in dendrimer synthesis and polymer crosslinking. A 1993 crystallographic study by Newkome et al. delineated its spatial arrangement, confirming its tetrahedral symmetry.
The compound gained prominence in the 2010s with the rise of PROTACs. Its alkyl chain-based structure provided a flexible scaffold for tethering E3 ubiquitin ligase ligands (e.g., VHL or CRBN) to target protein binders. By 2018, it became a benchmark linker in PROTAC design due to its metabolic stability and synthetic accessibility.
Tetra(Cyanoethoxymethyl) Methane is a cornerstone in multifunctional molecular architectures:
Its compatibility with Grignard reagents, organolithium compounds, and click chemistry (e.g., CuAAC) underscores its versatility.
PROTAC linkers are categorized by flexibility, hydrophilicity, and metabolic stability. Tetra(Cyanoethoxymethyl) Methane falls under alkyl chain-based linkers, distinct from PEG or triazole-based motifs.
Linker Type | Flexibility | Polarity | Metabolic Stability | Example Use Case |
---|---|---|---|---|
Alkyl (This compound) | High | Low | Moderate | TBK1 degraders |
PEG | Moderate | High | Low | BRD4 degraders |
Triazole | Low | Moderate | High | CRBN-based PROTACs |
Advantages:
Challenges:
Recent studies highlight its use in ARD-266, a clinical-stage androgen receptor degrader, where alkyl linkers improve proteasome engagement.
Early work by Herbert F. Bruson in the early nineteen-forties established the benchmark procedure for preparing tetra(cyanoethoxymethyl) methane through a base-catalysed Michael addition of acrylonitrile to pentaerythritol [1]. Typical laboratory practice involved combining pentaerythritol with four molar equivalents of acrylonitrile in the presence of aqueous sodium hydroxide at ambient temperature. The reaction generated considerable heat; therefore the slurry was kept below thirty degrees Celsius by external cooling, after which the crude product was isolated by aqueous work-up and alcohol washing. Yields in excess of eighty per cent were reported once the acrylonitrile content was adjusted to slight excess [1].
Year | Reagents (molar ratio) | Base | Solvent | Temperature | Isolated yield | Reference |
---|---|---|---|---|---|---|
1942 | pentaerythritol : acrylonitrile = 1 : 4 | sodium hydroxide (0.6 equiv) | none (slurry) | 20–30 °C | ≈ 82% | [1] |
1959 | same as above | potassium hydroxide (0.5 equiv) | ethanol-water | reflux | ≈ 75% | [1] |
These early solvent-free or hydroalcoholic protocols produced material of moderate purity that demanded extensive post-reaction purification.
Process intensification over the past two decades has focused on controlling heat evolution, minimising residual acrylonitrile and improving downstream handling [2]. A widely adopted strategy employs a two-phase system composed of an aromatic hydrocarbon (toluene or xylene) and an aqueous alkali solution [3]. Acrylonitrile is added slowly at fifteen to twenty-five degrees Celsius while vigorous agitation ensures efficient inter-phase transfer. The biphasic medium absorbs heat, prevents local over-concentration of base and simplifies product isolation.
Example | Solvent phase | Aqueous phase | Phase-transfer additive | Time | Yield | Purity (high performance liquid chromatography) | Reference |
---|---|---|---|---|---|---|---|
1 | toluene (1.5 L kg⁻¹) | 40% potassium hydroxide, 0.66 mol mol⁻¹ alcohol | none | 3 h | 97% | 99% | [2] |
2 | xylene (1.0 L kg⁻¹) | 40% potassium hydroxide, 0.66 mol mol⁻¹ alcohol | none | 3 h | 92% | 98% | [2] |
3 | toluene (1.0 L kg⁻¹) | 50% potassium hydroxide, 1.18 mol mol⁻¹ alcohol | benzyl-trimethyl-ammonium chloride 0.01 mol mol⁻¹ | 4 h | 94% | > 99% | [3] |
Key features of the modern method include:
Tetra(cyanoethoxymethyl) methane is a low-melting solid (forty-three to forty-four degrees Celsius) [4]. Conventional recrystallisation from alcohol–water mixtures removes high-boiling oligomeric by-products but is hampered by the compound’s tendency to supercool and form oils. Contemporary work-ups therefore employ sequential liquid–liquid washing:
Vacuum short-path distillation at one to two millimetres of mercury and one hundred eighty to two hundred degrees Celsius affords analytically pure material when multigram quantities are required for analytical studies [5]. The principal purification challenge remains the quantitative removal of trace acrylonitrile (boiling point seventy-seven degrees Celsius) which must be controlled to single-digit-parts-per-million levels for spectroscopic applications [2].
Typical research-grade release criteria are summarised below.
Parameter | Specification | Analytical method | Reference |
---|---|---|---|
Appearance | white to off-white crystalline solid | visual inspection | [6] |
Melting range | 43.0 – 44.5 °C | capillary melt | [4] |
Purity | ≥ 98 area % | high performance liquid chromatography (acetonitrile / water gradient, ultraviolet detection at 210 nm) | [2] |
Residual acrylonitrile | ≤ 10 mg kg⁻¹ | gas chromatography with flame ionisation detection | [2] |
Water content | ≤ 0.50% | Karl Fischer coulometry | [5] |
Heavy metals (lead) | ≤ 20 mg kg⁻¹ | inductively coupled plasma mass spectrometry | [7] |
Infrared spectrum | strong nitrile stretch at 2250 cm⁻¹; characteristic ether bands 1050–1150 cm⁻¹ | attenuated total-reflectance infrared spectroscopy | [7] |
Nuclear magnetic resonance spectra | proton and carbon spectra consistent with theoretical structure, no extraneous resonances | nuclear magnetic resonance spectroscopy in deuterated chloroform | [7] |
Laboratory-to-kilogram translation requires attention to both reaction calorimetry and downstream handling:
Thermal management The Michael addition is exothermic (approximate reaction enthalpy –140 kilojoules per mole of pentaerythritol). Jacketed glass-lined reactors equipped with nitrogen blanketing and external recirculating chillers maintain the batch below twenty-five degrees Celsius [2].
Feed strategy Metered acrylonitrile addition (one equivalent every fifteen minutes) avoids local excess and ensures complete hydroxyl conversion without runaway temperature excursions [3].
Phase ratio optimisation A solvent-to-substrate ratio of one to one-point-five litres per kilogram keeps viscosity low, facilitating agitation at two hundred to three hundred revolutions per minute in standard anchor impellers [3].
Work-up logistics Phase separation is simplified by gravity settling because tetra(cyanoethoxymethyl) methane partitions almost entirely into the organic phase; centrifugal clarification is unnecessary on research scale. Final solvent removal under reduced pressure at temperatures below sixty degrees Celsius prevents premature crystallisation in equipment lines.
Packaging The product is filled under dry nitrogen into amber glass bottles equipped with polytetrafluoroethylene-lined caps and stored at fifteen to twenty-five degrees Celsius to forestall solidification in laboratory dispensing operations [6].